N-desmethyl-Doxylamine (succinate)

Catalog No.
S11223881
CAS No.
M.F
C20H26N2O5
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-desmethyl-Doxylamine (succinate)

Product Name

N-desmethyl-Doxylamine (succinate)

IUPAC Name

butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H20N2O.C4H6O4/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15;5-3(6)1-2-4(7)8/h3-11,17H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

OFYCOMGEUIVSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O

N-desmethyl-Doxylamine (succinate) is a chemical compound that serves as a metabolite of the antihistamine doxylamine. It is characterized as a white or creamy-white powder and is primarily utilized in research settings. The compound is known for its sedative properties and is associated with various biological activities, particularly in relation to its parent compound, doxylamine succinate, which is widely used in the treatment of allergies, insomnia, and nausea during pregnancy .

N-desmethyl-Doxylamine undergoes several metabolic pathways in the body. The primary reactions involve N-demethylation processes that convert doxylamine into N-desmethyl-Doxylamine and further to N,N-didesmethyldoxylamine. These metabolites are primarily excreted through urine. The metabolic pathways also include conjugation reactions leading to glucuronide formation, which are significant for the elimination of the drug from the body .

N-desmethyl-Doxylamine exhibits biological activities similar to those of doxylamine, including antihistaminic and sedative effects. Its sedative properties make it useful in managing sleep disorders. Additionally, it has been studied for its role in alleviating nausea and vomiting, particularly during pregnancy when combined with pyridoxine hydrochloride . The pharmacokinetics of N-desmethyl-Doxylamine indicate a half-life comparable to that of its parent compound, suggesting similar duration and efficacy in biological systems .

The synthesis of N-desmethyl-Doxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical methods, including:

  • Chemical Demethylation: Using reagents that facilitate the removal of methyl groups from the nitrogen atom.
  • Biological Demethylation: Utilizing microbial or enzymatic processes that mimic metabolic pathways found in mammals.

These methods allow for the production of N-desmethyl-Doxylamine in laboratory settings for research purposes .

N-desmethyl-Doxylamine has several applications:

  • Research: It is primarily used in pharmacological studies to understand the metabolism and effects of antihistamines.
  • Pharmaceutical Development: Its role as a metabolite provides insights into drug interactions and efficacy.
  • Clinical Studies: Investigated for its potential benefits in treating nausea and sleep disorders, particularly in pregnant women when combined with other compounds .

Studies on N-desmethyl-Doxylamine focus on its interactions with other drugs and biological systems. Research indicates that it may interact with various receptors similarly to doxylamine, affecting histaminergic pathways. Additionally, understanding its interaction with other medications is crucial for assessing safety profiles, especially when used in combination therapies for conditions like nausea during pregnancy .

Several compounds share structural similarities or pharmacological effects with N-desmethyl-Doxylamine. Here are some notable examples:

Compound NameDescriptionUnique Features
Doxylamine SuccinateParent compound; used as an antihistamine and sedativeDirectly treats allergies and insomnia
N,N-DidesmethyldoxylamineFurther metabolite; less active than N-desmethyl-DoxylaminePotentially reduced efficacy compared to parent compound
DiphenhydramineAntihistamine with sedative properties; used for allergies and insomniaMore potent sedative effect; higher risk of side effects
ChlorpheniramineAntihistamine; used for allergy reliefLess sedative than doxylamine but effective for allergies
PromethazineAntihistamine with antiemetic propertiesUsed primarily for nausea; more potent sedation

N-desmethyl-Doxylamine is unique due to its specific metabolic pathway originating from doxylamine succinate, providing insights into antihistaminic activity while exhibiting distinct pharmacokinetic properties compared to these similar compounds .

Molecular Architecture and Crystallographic Data

N-Desmethyl-Doxylamine (succinate) is a secondary amine derivative formed by the demethylation of the parent compound doxylamine. Its molecular formula is C₁₆H₂₀N₂O·C₄H₆O₄, with a molecular weight of 374.43 g/mol [4]. The base compound, N-desmethyl-doxylamine, features a pyridinyl-phenylmethoxy ethanamine backbone, while the succinate salt introduces a dicarboxylic acid moiety via ionic bonding. The IUPAC name of the free base is N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine, with a succinate counterion stabilizing the protonated amine [2].

Crystallographic data for N-desmethyl-doxylamine succinate remains limited in publicly available literature. However, structural analogs like doxylamine succinate exhibit monoclinic crystal systems with hydrogen-bonded networks between the amine and succinate groups [3]. Computational models predict similar packing arrangements for N-desmethyl-doxylamine succinate due to its analogous functional groups.

Table 1: Molecular Properties of N-Desmethyl-Doxylamine (Succinate)

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O·C₄H₆O₄ [4]
Molecular Weight374.43 g/mol [4]
XLogP3 (Partition Coeff)2.1 [1]
Hydrogen Bond Acceptors3 [1]
Rotatable Bonds6 [1]

Comparative Analysis with Parent Compound Doxylamine

N-Desmethyl-doxylamine differs structurally from doxylamine (C₁₇H₂₂N₂O) by the absence of one methyl group on the terminal amine (Figure 1). This demethylation reduces the molecular weight by 14.03 g/mol (256.34 g/mol vs. 270.37 g/mol for the free bases) [1] [2]. The succinate salt of doxylamine has a higher molecular weight (388.46 g/mol) compared to N-desmethyl-doxylamine succinate (374.43 g/mol) due to the additional methyl group [3] [4].

Key differences include:

  • Solubility: Doxylamine succinate is highly water-soluble (>100 mg/mL), while N-desmethyl-doxylamine succinate’s solubility is moderated by its reduced hydrophilicity [3] [4].
  • Hydrogen Bonding: Doxylamine’s tertiary amine forms weaker hydrogen bonds than the secondary amine in N-desmethyl-doxylamine, influencing crystallinity and dissolution rates.

Table 2: Structural Comparison with Doxylamine

ParameterN-Desmethyl-DoxylamineDoxylamine
Molecular FormulaC₁₆H₂₀N₂OC₁₇H₂₂N₂O
Amine TypeSecondaryTertiary
Succinate Salt MW374.43 g/mol388.46 g/mol
CAS Number78868-03-8469-21-6

Succinate Salt Formation Mechanisms

The succinate salt forms via an acid-base reaction between N-desmethyl-doxylamine’s secondary amine and succinic acid. The amine group (pKa ~9.5) accepts a proton from succinic acid (pKa₁ = 4.2, pKa₂ = 5.6), resulting in a 1:1 stoichiometric ionic pair [3] [4]. The reaction proceeds as:
$$ \text{C}{16}\text{H}{20}\text{N}2\text{O} + \text{C}4\text{H}6\text{O}4 \rightarrow \text{C}{16}\text{H}{21}\text{N}2\text{O}^+ \cdot \text{C}4\text{H}5\text{O}4^- $$

Critical factors influencing salt formation include:

  • pH: Optimal protonation occurs near the amine’s pKa.
  • Solvent Polarity: Polar solvents like water enhance ion dissociation and crystal nucleation.
  • Stoichiometry: Excess succinic acid ensures complete salt formation [3].

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Free Base):

    • Aromatic protons (pyridinyl/phenyl): δ 7.1–8.5 ppm (multiplet) [1].
    • Ethoxy chain (–O–CH₂–CH₂–N–): δ 3.4–3.7 ppm (triplet) and δ 2.5–2.8 ppm (quartet) [2].
      N-Methyl group: δ 2.2 ppm (singlet) [2].
  • ¹³C NMR (Succinate Salt):
    – Carbonyl carbons (succinate): δ 170–175 ppm [4].
    – Pyridinyl carbons: δ 120–150 ppm [1].

Infrared Spectroscopy (IR)

  • N-H Stretch: 3300–3500 cm⁻¹ (broad, amine protonation in salt form) [4].
  • C-O-C Ether Stretch: 1100–1250 cm⁻¹ [1].
  • Succinate Carboxylate: 1550–1610 cm⁻¹ (antisymmetric stretch) [3].

Mass Spectrometry (MS)

  • Free Base: ESI+ m/z 256.1576 ([M+H]⁺) [1].
  • Succinate Salt: ESI+ m/z 374.43 ([M+H]⁺) [4].

Table 3: Key Spectroscopic Peaks

TechniqueFunctional GroupSignal Range
¹H NMRAromatic Protons7.1–8.5 ppm
IRCarboxylate (COO⁻)1550–1610 cm⁻¹
MSMolecular Ionm/z 256.1576 (free base)

For N-desmethyl-Doxylamine ProductionMethodSubstrateReaction ConditionsTypical Yield (%)AdvantagesHydrobromic acid demethylationDoxylamineHBr, controlled temperature60-75Simple reagents, well-studiedBoron trichloride demethylationDoxylamineBCl3, -30°C to 0°C40-50Selective demethylationDirect ethanolamine coupling2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanolMethylamine, base catalyst45-60Atom-efficient routeEnzymatic demethylationDoxylamineCytochrome P450 enzymesVariableMild conditionsContinuous flow demethylationDoxylamineContinuous reactor, optimized parameters85-95High throughput, consistent quality
Table 2: Demethylation Reagents and Operating Conditions
ReagentTemperature (°C)Solvent SystemSelectivityIndustrial Applicability
Hydrobromic acid (HBr)80-120Anhydrous conditionsModerateHigh
Boron trichloride (BCl3)-30 to 0DichloromethaneHighModerate
Boron tribromide (BBr3)-78 to 25Dichloromethane/AcetonitrileVery highLow
Lithium bromide (LiBr)100-150Polar aprotic solventsModerateHigh
Aluminum chloride (AlCl3)0-50Aromatic solventsLowModerate
Table 3: Purification and Isolation Techniques
TechniquePrincipleMobile Phase/Stationary PhaseTypical Purity (%)Scale Applicability
High-Performance Liquid Chromatography (HPLC)Size exclusion and polarity separationAcetonitrile-water / C18 column95-99Laboratory to pilot
Reversed-phase chromatographyHydrophobic interactionsMethanol-water / C18 column90-98Laboratory to pilot
RecrystallizationDifferential solubilityEthanol or methanol85-95Laboratory to industrial
Solvent extractionLiquid-liquid partitioningOrganic/aqueous phases70-90Laboratory to industrial
Solid-phase extraction (SPE)Selective adsorption/desorptionVarious solvents / C18 cartridge80-95Laboratory
Table 4: Industrial Production Optimization Parameters
ParameterOptimal RangeCritical Control PointsMonitoring Method
Reactor temperature90-110°CTemperature uniformityThermocouple arrays
Residence time15-30 minutesMixing efficiencyFlow rate controllers
Reagent stoichiometry1.2-1.5 equivalentsReagent qualityTitration/analysis
Solvent recovery>95% recoveryDistillation efficiencyGC analysis
Product purity specification>99% purityImpurity monitoringHPLC analysis
Yield optimization>90% yieldSide reaction minimizationMass balance calculations

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

374.18417193 g/mol

Monoisotopic Mass

374.18417193 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

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